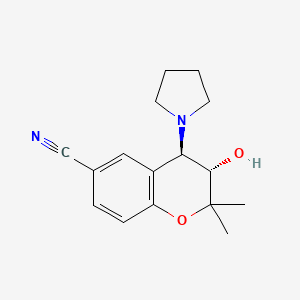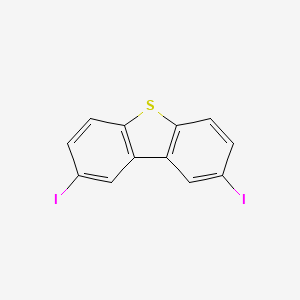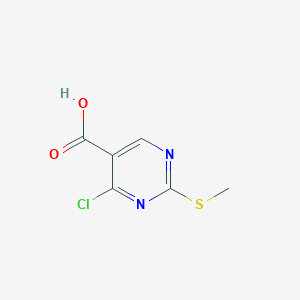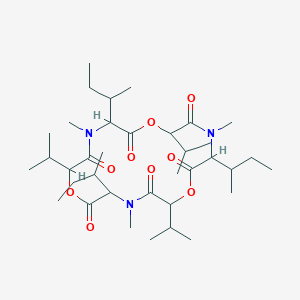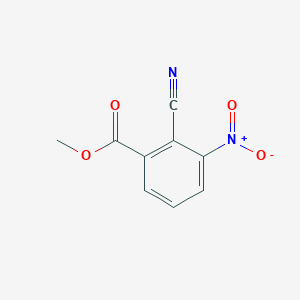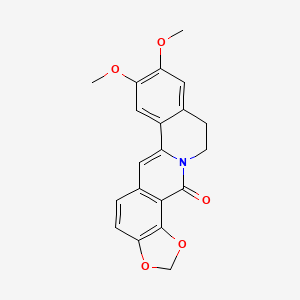
オキシエピベルベリン
概要
説明
Oxyepiberberine is an alkaloid isolated from the medicinal plant Coptis chinensis Franch., commonly known as Huanglian. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. Oxyepiberberine has been identified as a novel tubulin polymerization inhibitor, making it a promising candidate for cancer therapy .
科学的研究の応用
Oxyepiberberine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Industry: Potential applications in the development of pharmaceuticals and therapeutic agents
作用機序
オキシエピベルベリンは、主にチューブリン重合の阻害を通じてその効果を発揮します。チューブリンは、細胞分裂と細胞内輸送に不可欠な微小管の主要な構成要素です。チューブリン重合を阻害することにより、オキシエピベルベリンは微小管の動態を破壊し、癌細胞で細胞周期停止とアポトーシスにつながります。 この機序により、それは抗がん治療のための有望な候補となっています .
類似化合物:
ベルベリン: Coptis chinensis Franch.からの別のアルカロイドで、抗がん、抗炎症、抗菌作用を含む幅広い生物学的活性で知られています。
コプチシン: 同様の抗がん特性を持つアルカロイドですが、特定の分子標的と作用機序が異なります。
パルマチン: 抗炎症作用と抗菌作用を示し、抗がん効果の一部が重複しています.
オキシエピベルベリンの独自性: オキシエピベルベリンは、チューブリン重合の強力な阻害によって際立っており、これは他の関連するアルカロイドでは一般的に見られない機序です。 この独特の作用により、結腸がん細胞など、特定の種類のがん細胞に対して特に効果的です .
生化学分析
Biochemical Properties
Oxyepiberberine has been identified as a potent tubulin polymerization inhibitor . It interacts with tubulin, a globular protein, and inhibits its polymerization, thereby affecting the dynamics of microtubules . This interaction plays a crucial role in its anti-cancer effects.
Cellular Effects
Oxyepiberberine has shown significant anti-proliferative effects on LS-1034 human colon cancer cells . It induces apoptosis and inhibits the migration of these cells in a concentration-dependent manner . These effects influence cell function, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of oxyepiberberine involves its binding to tubulin, inhibiting its polymerization . This interaction disrupts the dynamics of microtubules, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction in cell migration .
Temporal Effects in Laboratory Settings
The effects of oxyepiberberine have been observed over time in laboratory settings. It has shown consistent anti-proliferative effects on LS-1034 cells, with its potency remaining stable over the duration of the experiments .
Dosage Effects in Animal Models
In animal models, oxyepiberberine has demonstrated the ability to suppress tumor growth without obvious toxicity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxyepiberberine typically involves the extraction and isolation from the rhizomes of Coptis chinensis Franch. The process includes several steps:
Extraction: The plant material is subjected to solvent extraction using methanol or ethanol.
Isolation: The crude extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate oxyepiberberine.
Purification: Further purification is achieved through recrystallization or additional chromatographic methods.
Industrial Production Methods: Industrial production of oxyepiberberine follows similar extraction and isolation techniques but on a larger scale. The use of advanced chromatographic systems and automated extraction processes ensures higher yields and purity of the compound.
化学反応の分析
反応の種類: オキシエピベルベリンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この化合物は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して還元できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により、追加の酸素含有官能基を持つオキシエピベルベリン誘導体が生成される可能性があり、還元により、還元されたアルカロイド誘導体の形成につながる可能性があります .
4. 科学研究への応用
オキシエピベルベリンは、幅広い科学研究への応用を持っています。
化学: アルカロイド化学と反応機構を研究するためのモデル化合物として使用されます。
生物学: アポトーシスや細胞周期調節を含む細胞プロセスへの影響について調査されています。
医学: チューブリン重合を阻害し、癌細胞でアポトーシスを誘導する能力により、潜在的な抗がん剤として探求されています。
類似化合物との比較
Berberine: Another alkaloid from Coptis chinensis Franch., known for its broad-spectrum biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Coptisine: An alkaloid with similar anti-cancer properties but differing in its specific molecular targets and mechanisms of action.
Palmatine: Exhibits anti-inflammatory and antimicrobial activities, with some overlap in anti-cancer effects.
Uniqueness of Oxyepiberberine: Oxyepiberberine stands out due to its potent inhibition of tubulin polymerization, a mechanism not commonly observed in other related alkaloids. This unique action makes it particularly effective against certain types of cancer cells, such as colon cancer cells .
特性
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTYPIGQKDTERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


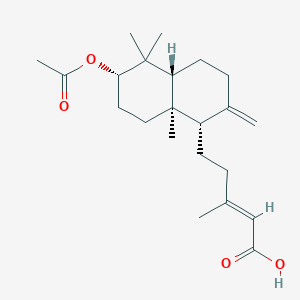

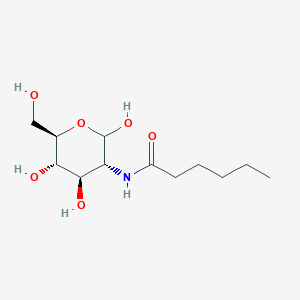
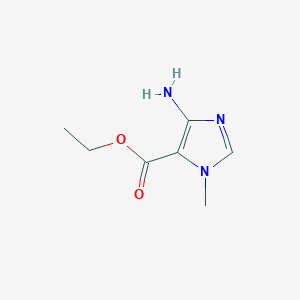


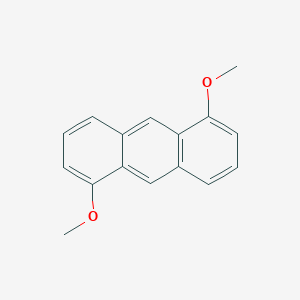
![[(5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate](/img/structure/B1631618.png)
